![molecular formula C21H20N4O2S B2396237 N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1008473-61-7](/img/structure/B2396237.png)
N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Medicinal Chemistry
Quinazoline derivatives have been identified as possessing a broad spectrum of biological activities. Research highlights their significance in medicinal chemistry, where they serve as lead compounds for developing new therapeutic agents. Their applications span antibacterial, anticancer, and antituberculosis activities, among others. For instance, quinazoline-4(3H)-ones and their derivatives are recognized for their stability and potential as medicinal agents, showing significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Tiwary et al., 2016). Moreover, the structural diversity of organotin complexes containing quinazoline derivatives has been scrutinized for antituberculosis activity, indicating the role of organic groups attached to tin in influencing biological activity (Iqbal et al., 2015).
Optoelectronic Materials
Beyond their biological applications, quinazoline derivatives have also found utility in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Research indicates that quinazoline and pyrimidine fragments enhance the electroluminescent properties of materials, making them of interest for developing efficient red phosphorescent OLEDs and potential structures for various sensors (Lipunova et al., 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of novel quinazoline derivatives for their chemical properties form a significant area of research. Studies focus on the development of methodologies for synthesizing these compounds and investigating their stability, solubility, and potential as lead compounds for further drug development. Efforts to enhance the bioavailability of these derivatives are crucial in overcoming challenges associated with antibiotic resistance, indicating the importance of quinazoline derivatives in addressing global health concerns (Hsu et al., 2005).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-9-16(13(2)10-12)23-18(26)11-28-21-24-17-7-5-4-6-15(17)19-22-14(3)20(27)25(19)21/h4-10,14H,11H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJKTGGEDRNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2396154.png)
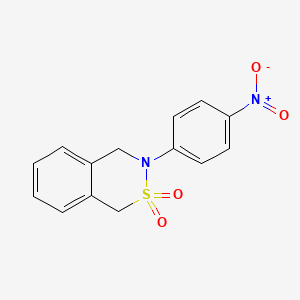
![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
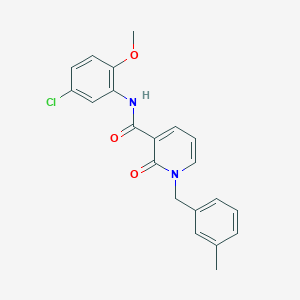
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
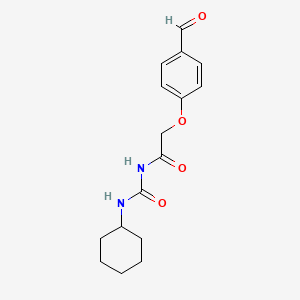
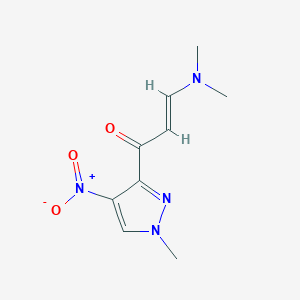
![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)
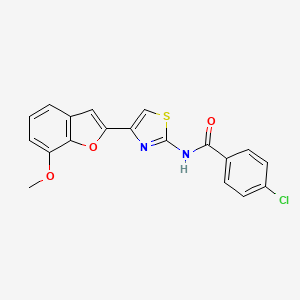

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)
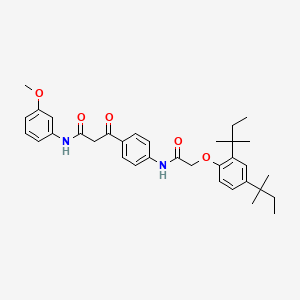
![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)